

physical properties of 4-(Trifluoromethylthio)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzyl bromide

Cat. No.: B1333511

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-(Trifluoromethylthio)benzyl bromide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)benzyl bromide, a halogenated aromatic thioether, is a valuable reagent and building block in organic synthesis. Its unique structural features, particularly the trifluoromethylthio (-SCF₃) group, impart specific reactivity and properties that are of significant interest in the development of novel pharmaceutical compounds and agrochemicals. The electron-withdrawing nature of the -SCF₃ group, combined with the reactive benzylic bromide, makes this compound a versatile precursor for introducing the 4-(trifluoromethylthio)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical Identity and Structure

- IUPAC Name: 1-(bromomethyl)-4-(trifluoromethylsulfanyl)benzene[1]
- Synonyms: α -Bromo-4-(trifluoromethylthio)toluene, 1-Bromomethyl-4-trifluoromethylsulfanylbenzene[2][3]

- CAS Number: 21101-63-3[1][2]
- Molecular Formula: C₈H₆BrF₃S[1][2]
- Molecular Weight: 271.10 g/mol [1][4]

The structure consists of a benzene ring substituted with a bromomethyl group and a trifluoromethylthio group at the para position (1,4-substitution).

Tabulated Physical Properties

A summary of the key physical properties of **4-(Trifluoromethylthio)benzyl bromide** is presented below for quick reference. These values are critical for designing experiments, performing calculations, and ensuring safe handling.

Property	Value	Source / Notes
Appearance	White to light yellow powder or crystals.[3][5]	
Melting Point	53-57 °C[2][6]	Literature value.
Boiling Point	115-118 °C at 13 mmHg[2][6]	Note: This is at reduced pressure.
Density	1.63 g/cm ³ [2]	Predicted value.
Solubility	Soluble in Toluene.[2]	
Flash Point	> 230 °F (> 110 °C)[2]	
Refractive Index	1.447[2]	
Sensitivity	Stench, Moisture Sensitive.[2][5]	
Storage	Room temperature, under inert atmosphere.[2][5]	

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail generalized protocols for key measurements.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[\[7\]](#) A sharp melting range (typically $<1^{\circ}\text{C}$) is indicative of a pure compound.[\[8\]](#)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

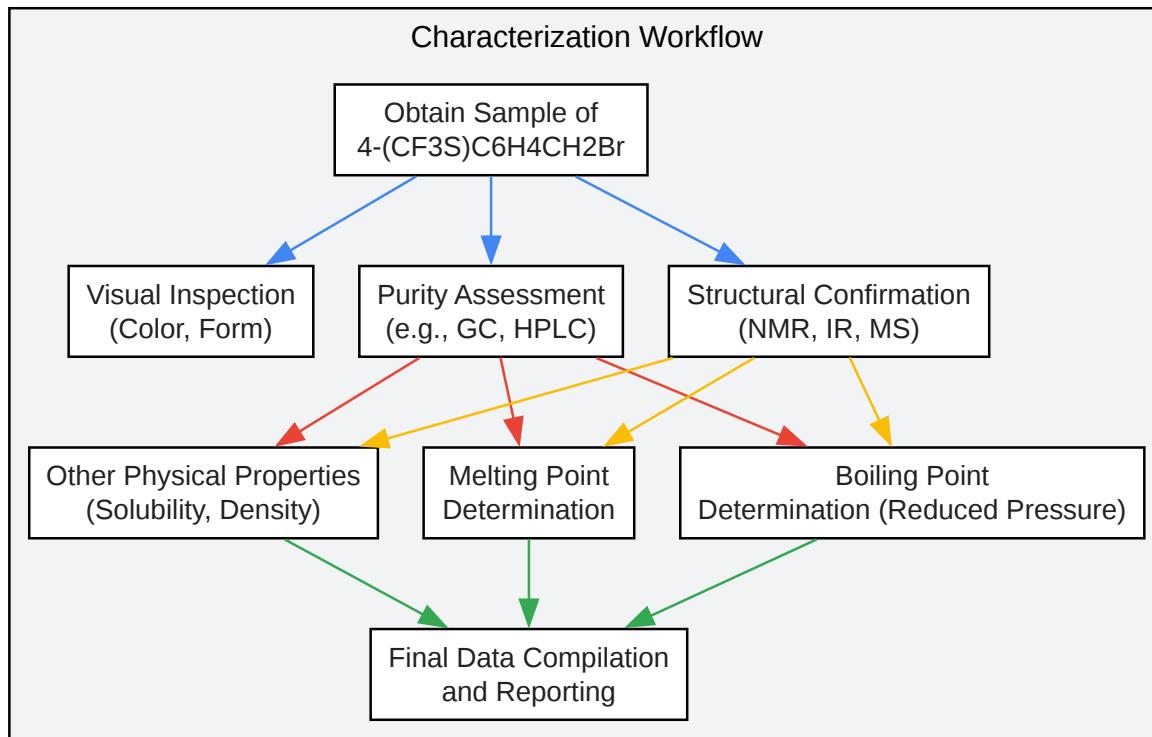
Methodology (Capillary Method):

- Sample Preparation: Ensure the **4-(Trifluoromethylthio)benzyl bromide** sample is a fine, dry powder.[\[7\]](#) If necessary, gently crush the crystals using a mortar and pestle.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[\[8\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt device).[\[9\]](#)
- Measurement:
 - For an unknown or to establish an approximate range, heat the sample rapidly (e.g., 10-20°C/min).[\[9\]](#)
 - For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
 - Reduce the heating rate to 1-2°C per minute.[\[8\]](#)
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted (T_2).
- Reporting: The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination at Reduced Pressure

Since many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common technique for purification and characterization.

Objective: To determine the boiling point of the compound at a specified sub-atmospheric pressure.

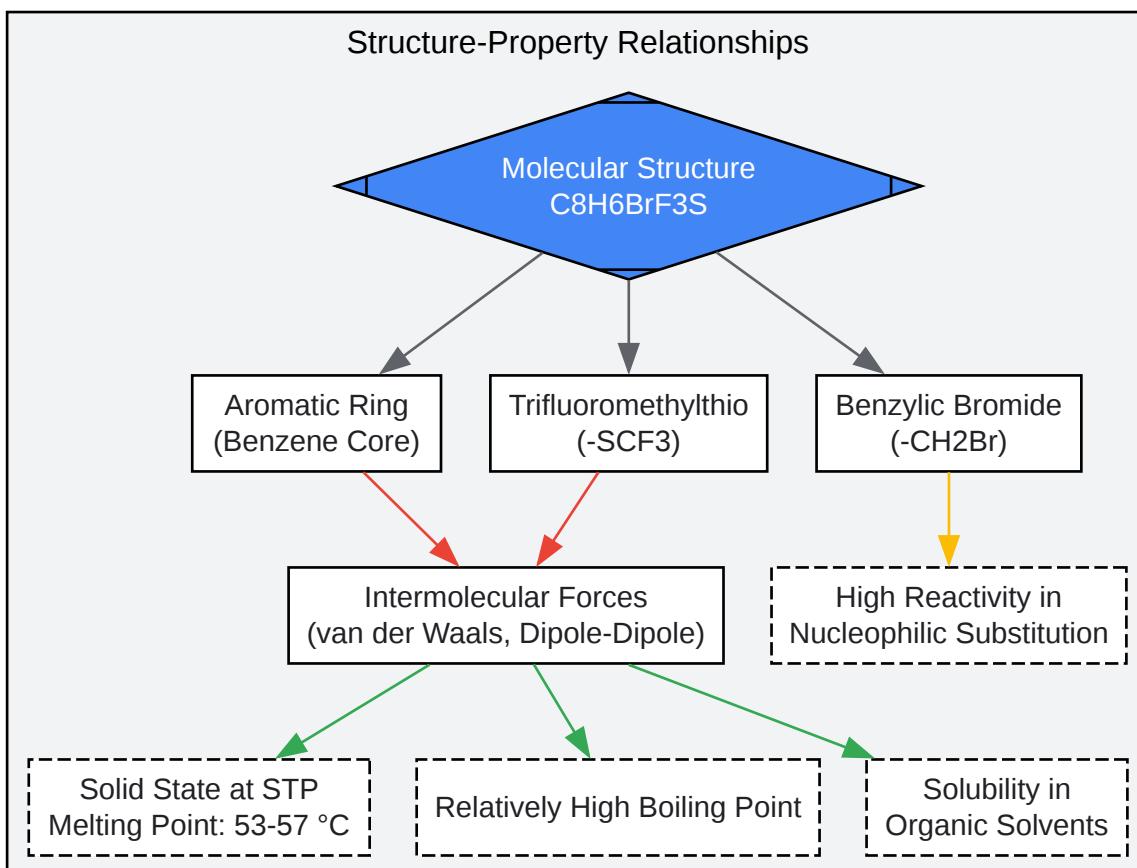

Methodology (Microscale/Thiele Tube Method):

- Apparatus Setup: A small test tube containing ~0.5 mL of the liquid sample is attached to a thermometer. An inverted, sealed-end capillary tube is placed inside the test tube.[10] This assembly is then placed in a heating bath, such as a Thiele tube filled with mineral oil.[10] The entire system is connected to a vacuum source with a manometer to monitor the pressure.
- Procedure:
 - Evacuate the system to the desired pressure (e.g., 13 mmHg).
 - Begin heating the oil bath gently.[11] A stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.
 - Continue heating until a rapid and continuous stream of vapor bubbles escapes from the capillary tube. This indicates the liquid has reached its boiling point at that pressure.
 - Remove the heat source and allow the apparatus to cool slowly.
- Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the liquid.
- Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 115-118 °C / 13 mmHg).

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the identification and characterization of a chemical substance like **4-(Trifluoromethylthio)benzyl bromide**.



[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Structure-Property Relationship Diagram

This diagram outlines the logical connections between the molecular structure of **4-(Trifluoromethylthio)benzyl bromide** and its observed physical properties.

[Click to download full resolution via product page](#)

Relationship between molecular structure and physical properties.

Safety and Handling

4-(Trifluoromethylthio)benzyl bromide is classified as a corrosive substance.^[1] It is known to cause severe skin burns and eye damage.^[1] The compound also has a noticeable stench and is sensitive to moisture.^{[2][5]}

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.^{[2][5]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

This guide serves as a foundational resource for professionals working with **4-(Trifluoromethylthio)benzyl bromide**. The data and protocols provided are intended to support safe and effective laboratory practices and to facilitate the compound's application in synthetic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethylthio)benzyl bromide | C8H6BrF3S | CID 2777882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 21101-63-3,4-(TRIFLUOROMETHYLTHIO)BENZYL BROMIDE | lookchem [lookchem.com]
- 3. 4-(Trifluoromethylthio)benzyl Bromide | 21101-63-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 4-(Trifluoromethylthio)benzyl Bromide | 21101-63-3 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. 21101-63-3 | CAS DataBase [m.chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [physical properties of 4-(Trifluoromethylthio)benzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333511#physical-properties-of-4-trifluoromethylthio-benzyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com